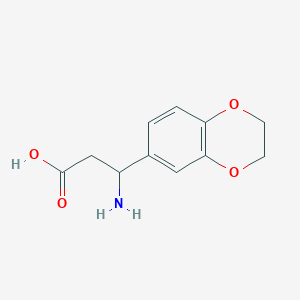

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Vue d'ensemble

Description

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is a compound with a molecular weight of 223.23 g/mol. It

Activité Biologique

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is a complex organic compound with potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H19NO8

- Molecular Weight : 341.31 g/mol

- CAS Number : 1285518-49-1

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Benzodioxin Ring : This can be achieved through cyclization of dihydroxybenzene derivatives.

- Introduction of the Amino Group : Nitration followed by reduction is often used to convert a nitro group into an amino group.

- Attachment of Propanoic Acid Moiety : This can be accomplished through acylation reactions involving propanoic acid derivatives.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria at low concentrations (e.g., MIC values as low as 16 µg/mL against resistant strains) .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cell Viability Assays : In vitro studies demonstrated that modifications in the compound's structure could lead to varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549. For example, specific derivatives reduced cell viability by over 50% compared to untreated controls .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The amino group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity.

- Electrophilic Reactions : The presence of functional groups allows for nucleophilic or electrophilic reactions that can influence metabolic pathways.

Case Studies

Several studies have highlighted the compound's potential applications:

- Antimicrobial Efficacy : A study reported that derivatives showed enhanced lipophilicity and reactivity due to chlorination, improving their ability to penetrate bacterial membranes .

- Anticancer Studies : Another investigation found that specific structural modifications significantly enhanced anticancer activity against Caco-2 cells while demonstrating minimal effects on A549 cells .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research indicates that 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid may exhibit neuroprotective properties. A study demonstrated its potential in reducing neuronal apoptosis in models of traumatic brain injury (TBI). The compound's ability to modulate neuroinflammatory responses suggests it could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

2. Antidepressant Activity

In preclinical studies, this compound has shown promise as a potential antidepressant. It appears to enhance synaptic plasticity and modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Biochemical Applications

1. Enzyme Inhibition Studies

this compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit the activity of thymine DNA glycosylase (TDG), which plays a significant role in DNA repair mechanisms. This inhibition could have implications for cancer research and treatment strategies targeting tumor growth .

2. Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules that may possess biological activity. This application is particularly relevant in drug discovery processes where novel therapeutic agents are sought .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Neuroprotection | Traumatic Brain Injury (TBI) | Reduces neuronal apoptosis; modulates inflammation |

| Antidepressant Activity | Mood Regulation | Enhances synaptic plasticity; affects neurotransmitter levels |

| Enzyme Inhibition | Thymine DNA Glycosylase (TDG) inhibition | Potential cancer treatment applications |

| Organic Synthesis | Building block for complex molecules | Facilitates drug discovery through novel compound synthesis |

Case Studies

Case Study 1: Neuroprotective Effects in TBI Models

In a controlled study involving rodent models of TBI, administration of this compound resulted in a significant reduction of neuronal death compared to control groups. The study highlighted the compound's capacity to attenuate inflammatory cytokine release, suggesting a protective mechanism against secondary injury processes .

Case Study 2: Antidepressant-like Effects

A behavioral study assessed the effects of this compound on depression-like symptoms using the forced swim test (FST) and tail suspension test (TST). Results indicated that subjects treated with the compound exhibited reduced immobility times compared to untreated groups, indicating enhanced mood-related behaviors .

Propriétés

IUPAC Name |

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGUEQZBLIGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393426 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138621-63-3 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.